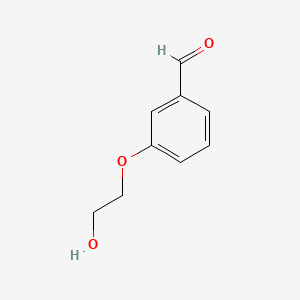

3-(2-Hydroxyethoxy)benzaldehyde

Descripción general

Descripción

3-(2-Hydroxyethoxy)benzaldehyde is an organic compound with the molecular formula C9H10O3. It is a benzaldehyde derivative where a hydroxyethoxy group is attached to the benzene ring. This compound is known for its applications in organic synthesis and various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethoxy)benzaldehyde typically involves the reaction of benzaldehyde with ethylene glycol under acidic conditions. This reaction forms an acetal intermediate, which is then hydrolyzed to yield the desired product . Another method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Hydroxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the hydroxyethoxy group under basic conditions.

Major Products Formed

Oxidation: 3-(2-Hydroxyethoxy)benzoic acid.

Reduction: 3-(2-Hydroxyethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(2-Hydroxyethoxy)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals .

Mecanismo De Acción

The mechanism of action of 3-(2-Hydroxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-Hydroxyethoxy)benzaldehyde

- 2-(2-Hydroxyethoxy)benzaldehyde

- 3-(2-Hydroxyethoxy)propanoic acid

- 2,3-Dihydroxybenzaldehyde

Uniqueness

3-(2-Hydroxyethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an aldehyde and a hydroxyethoxy group allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

3-(2-Hydroxyethoxy)benzaldehyde, a compound characterized by its benzaldehyde core and hydroxyethoxy substituent, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

This compound (C9H10O3) features a hydroxyl group attached to an ethoxy chain, which contributes to its reactivity and biological interactions. The structural formula is represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can reduce oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal properties.

- Anti-inflammatory Effects : There is evidence indicating that this compound could modulate inflammatory pathways.

- Cytotoxicity Against Cancer Cells : Some studies have reported cytotoxic effects on various cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cell proliferation.

Antioxidant Activity

A study conducted by Huang et al. (2017) demonstrated that this compound exhibited significant antioxidant properties, effectively reducing lipid peroxidation in cellular models. The study quantified the antioxidant capacity using the DPPH assay, yielding an IC50 value indicative of strong radical scavenging ability.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 15 |

Antimicrobial Properties

In vitro tests assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 100 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 100 |

Anti-inflammatory Effects

Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of this compound. The compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM.

- Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapeutic agents. The combination therapy demonstrated enhanced cytotoxicity compared to individual treatments, suggesting a synergistic effect.

Propiedades

IUPAC Name |

3-(2-hydroxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUCHRXQRHVSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069396 | |

| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60345-97-3 | |

| Record name | 3-(2-Hydroxyethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60345-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060345973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.